(R)-(-)-1-Indanyl isothiocyanate
Overview
Description
“®-(-)-1-Indanyl isothiocyanate” is a type of isothiocyanate . Isothiocyanates are organic compounds with the functional group -N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . They are widely used in organic synthesis due to their high and versatile reactivity .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . They are sulfur analogues of isocyanates and isomers of thiocyanates .
Chemical Reactions Analysis
Isothiocyanates are generally prepared by the reaction of a primary amine (e.g., aniline) and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate .
Physical And Chemical Properties Analysis
Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .
Scientific Research Applications
Methodological Advances for Isothiocyanate Analysis
Isothiocyanates, with the formula R-N=C=S, are significant for their biological properties and presence in cruciferous vegetables. Advances in both qualitative and quantitative analysis methods of isothiocyanates have been highlighted, reflecting their importance in food science and technology (Zhang Yan, 2011).
Isothiocyanates as H2S Donors
The role of isothiocyanates as hydrogen sulfide (H2S) donors has been investigated, showing that they form adducts with cysteine, leading to the release of H2S. This process has implications for therapeutic applications, especially considering the biological significance of H2S (Yi Lin et al., 2019).
Anticancer Activity of Isothiocyanates
Research has explored the anticancer potential of isothiocyanates, particularly in the context of enhancing the efficacy of chemotherapy drugs like 5-fluorouracil. Isothiocyanates have shown synergistic interactions that intensify anticancer activity, especially in colon cancer cell lines (M. Milczarek et al., 2018).
Chemopreventive Activities of Phenethyl Isothiocyanate
Phenethyl isothiocyanate, an aromatic isothiocyanate, has been extensively studied for its chemopreventive activities against carcinogens, particularly nitrosocompounds. It modulates carcinogen metabolism, protecting DNA integrity by reducing genotoxic metabolite levels (C. Ioannides & N. Konsue, 2015).
Glucosinolates and Isothiocyanates in Health and Disease
The health implications of glucosinolates and their hydrolysis products, isothiocyanates, have been a subject of research. These compounds, found in cruciferous vegetables, have been linked to beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. Their role in health and disease continues to be an important area of investigation (A. Dinkova-Kostova & Rumen V. Kostov, 2012).
Safety And Hazards
Future Directions
Recent developments in the synthesis of isothiocyanates using elemental sulfur highlight the potential for more sustainable production methods . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields .
properties
IUPAC Name |
(1R)-1-isothiocyanato-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426962 | |
Record name | (R)-(-)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Indanyl isothiocyanate | |
CAS RN |
737000-97-4 | |
Record name | (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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